trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Description
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 3-thienyl substituent at the 4-position of the pyrrolidine ring, with the carboxylic acid and thienyl groups in a trans configuration. This compound is typically synthesized as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₉H₁₂ClNO₂S (calculated based on structural analogs), with a molecular weight of approximately 257.72 g/mol (estimated). The 3-thienyl group, a sulfur-containing heterocycle, distinguishes it from phenyl-substituted analogs and may influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
(3R,4S)-4-thiophen-3-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6;/h1-2,5,7-8,10H,3-4H2,(H,11,12);1H/t7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGPXIBDLXYET-WLYNEOFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the cyclization of a suitable precursor containing the thienyl group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: : The pyrrolidine ring can be reduced to form different derivatives.
Substitution: : The thienyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the thienyl group.
Major Products Formed
Oxidation: : Carboxylic acid derivatives such as esters and amides.
Reduction: : Reduced pyrrolidine derivatives.
Substitution: : Substituted thienyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially those targeting neurological disorders such as epilepsy and depression. Its structural properties allow for modifications that enhance therapeutic efficacy and reduce side effects .
Case Study: Neurological Disorders
- Research has shown that derivatives of trans-4-(3-thienyl)-3-pyrrolidinecarboxylic acid exhibit promising activity against seizures. A study outlined in a patent indicated that these compounds can modulate neurotransmitter systems involved in epilepsy, providing a basis for developing new antiepileptic drugs .
Biochemical Research
Investigating Molecular Interactions
- In biochemical studies, this compound is utilized to explore the interactions between small molecules and biological systems. It aids in understanding drug mechanisms and efficacy, particularly in enzyme interactions and metabolic pathways .
Example: Enzyme Studies
- Researchers have employed trans-4-(3-thienyl)-3-pyrrolidinecarboxylic acid to study enzyme kinetics and inhibition. The compound's ability to bind selectively to certain enzymes has been documented, facilitating insights into metabolic regulation and potential therapeutic targets .
Analytical Chemistry
Detection and Quantification
- The compound is employed in analytical methods for detecting and quantifying thiophene derivatives. Its unique chemical structure enhances the accuracy of chemical analyses in various samples, making it valuable for quality control in pharmaceutical manufacturing .
Method Development
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed using this compound as a standard reference material. This ensures reliable quantification of related substances in complex mixtures .
Agricultural Chemistry
Development of Agrochemicals
- trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride shows potential applications in developing agrochemicals aimed at improving crop resistance to pests and diseases. Its properties can be harnessed to create environmentally friendly pesticides and herbicides .
Sustainable Practices
- The compound's role in sustainable agriculture is highlighted by its ability to enhance plant resilience without harmful environmental impacts. Research is ongoing to optimize formulations for effective field application .
Material Science
Advanced Material Formulation
- In material science, this compound can be utilized in the formulation of advanced materials such as polymers or coatings that require specific chemical properties for enhanced performance. Its incorporation into materials can improve durability and resistance to environmental factors .
Case Study: Polymer Development
- Studies have indicated that incorporating trans-4-(3-thienyl)-3-pyrrolidinecarboxylic acid into polymer matrices can significantly enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Data Summary Table
| Application Area | Key Uses | Example/Case Study |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs | Antiepileptic drug development |
| Biochemical Research | Investigating molecular interactions | Enzyme kinetics studies |
| Analytical Chemistry | Detection of thiophene derivatives | HPLC method development |
| Agricultural Chemistry | Development of eco-friendly agrochemicals | Improving crop pest resistance |
| Material Science | Formulation of advanced polymers | Enhanced mechanical properties in polymer matrices |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituents, molecular weights, and key properties of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride with similar compounds:
Stereochemical Considerations
All listed compounds share a trans configuration between the carboxylic acid and aryl/heteroaryl substituents. However, stereoisomerism (e.g., (3R,4S) vs. (3S,4R)) can drastically alter biological activity.
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility. Thienyl derivatives may exhibit moderate solubility in organic solvents (e.g., DMSO) due to sulfur’s polarizability .
- Stability : Analogous compounds (e.g., 4-(Trifluoromethyl)-3-pyridinecarboxylic acid) are incompatible with strong acids, bases, and oxidizers, suggesting similar handling requirements for the thienyl variant .
- Purity : Most analogs (e.g., QE-9743 in ) are supplied at ≥95% purity, indicating high synthetic reproducibility .
Research Findings and Trends
- Bioisosterism : The 3-thienyl group’s similarity to phenyl rings (size, π-electron density) makes it a promising bioisostere in medicinal chemistry, as seen in analogs like trans-4-(4-Methoxyphenyl)-3-pyrrolidinecarboxylic acid hydrochloride () .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity in certain targets, while electron-donating groups (e.g., OMe) improve solubility .
Biological Activity
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and potential applications.
- Molecular Formula : C₉H₁₁NO₂S·HCl
- Molecular Weight : 229.71 g/mol
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Key areas of focus include:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting neurological disorders, showing promise in modulating neurotransmitter systems .
- Biochemical Research : The compound is utilized in studies exploring small molecule interactions with biological systems, providing insights into mechanisms of action and drug efficacy .
- Analytical Chemistry : It aids in the detection and quantification of thiophene derivatives, enhancing analytical methodologies .
- Agricultural Chemistry : There is potential for its use in developing agrochemicals aimed at improving crop resistance against pests and diseases .
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission. Its structural features allow it to bind selectively to certain receptors, leading to modulation of neuronal activity.
1. Neurological Applications
A study focused on the compound's role as a potential treatment for neurological disorders indicated that it could enhance synaptic plasticity by influencing glutamate receptor activity. This was demonstrated through in vitro assays showing increased receptor binding affinity compared to standard treatments .
2. Analgesic Properties
In vivo studies have reported analgesic effects attributed to the compound's interaction with pain pathways. The administration of this compound resulted in significant pain relief in animal models, suggesting its potential as a new analgesic agent .
3. Antimicrobial Activity
Another research avenue explored the antimicrobial properties of this compound against various bacterial strains. Results showed effective inhibition of growth for several pathogens, indicating its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 3-thienyl aldehydes with pyrrolidine precursors, followed by cyclization and hydrochlorination. Optimize catalyst loading (e.g., 0.5–2 mol% palladium or copper catalysts in DMF/toluene) and reaction time (12–48 hours under inert atmosphere at 80–120°C). Microwave-assisted synthesis reduces time by 30–50% while maintaining >85% yield . Post-synthesis, purify via recrystallization (ethanol/water, 3:1) to achieve >97% purity .
Q. What analytical techniques confirm the stereochemical configuration of this compound?
- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane:IPA = 90:10) for enantiomeric separation (α >1.5). Couple with circular dichroism (CD) spectroscopy to identify Cotton effects at 220–240 nm. For hydrochloride salts, ¹H-¹H COSY NMR confirms trans-configuration via 3JHH coupling constants (8–10 Hz), while NOESY shows no cross-peaks between C3 and C4 protons .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store desiccated at 2–8°C in amber vials under argon. Lyophilization from acetonitrile/water (1:1) enhances long-term stability (>6 months). Avoid freeze-thaw cycles; aliquot into septum-sealed vials for repeated use (HPLC purity >98% after 5 cycles). Monitor degradation via UPLC-MS (BEH C18 column, 0.1% formic acid) .
Advanced Research Questions
Q. How can crystallographic data discrepancies between computational models and experimental results be resolved?
- Methodology : Perform high-resolution single-crystal X-ray diffraction (SCXRD) and validate against the Cambridge Structural Database. Refine models using Olex2/SHELXL, accounting for disorder (occupancy <0.7). Hirshfeld surface analysis identifies hydrogen-bonding patterns (e.g., N+-H⋯Cl- interactions, d = 2.65–2.89 Å). For thienyl derivatives, π-π stacking (3.4–3.6 Å) and solvent inclusion require 98.5% crystallinity for reproducibility .
Q. What strategies mitigate side reactions during Boc protection/deprotection of pyrrolidine derivatives?
- Methodology : Use Boc₂O in THF with DMAP (0.1 eq) at 0°C to minimize N-acylation. Deprotect with HCl/dioxane (4M) at -10°C, quenched with NaHCO3 to prevent β-elimination (>95% purity). Monitor via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane) and LC-MS every 2 hours to detect premature deprotection (<1%) .
Q. How do protonation states influence supramolecular assembly in crystalline phases?
- Methodology : Protonation at the pyrrolidine nitrogen induces charge-assisted hydrogen bonding, forming extended networks (N+-H⋯Cl-, O-H⋯O). Lattice energy calculations (MOPAC2016) show 15–20% stabilization vs. free bases. For thienyl derivatives, π-π stacking creates solvent channels, requiring rigorous crystallinity validation for dissolution studies .
Q. What computational methods predict the biological activity of novel trans-4-aryl pyrrolidine derivatives?
- Methodology : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) using hERG/CYP3A4 crystal structures (PDB 7WP8, 6C0E). QSAR models incorporating Hammett σ values and ClogP predict metabolic stability (R² >0.85). DFT (B3LYP/6-311+G(d,p)) optimizes electrostatic potentials, correlating with in vitro IC50 (p <0.01) .
Q. How can discrepancies between in vitro and in vivo biological assay results be addressed?
- Methodology : Conduct species-specific metabolite ID via LC-HRMS (Q-Exactive Orbitrap) and microsomal stability assays (human vs. rodent). Use PBPK modeling (GastroPlus v9.8) with logD7.4 and plasma protein binding data. Normalize to free fraction (fu = 0.15–0.25) and implement cassette dosing to assess transporter interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
